2-Cyclohexyl-2-phenylethanamine
Overview
Description
2-Cyclohexyl-2-phenylethanamine is an organic compound with the molecular formula C14H21N. It is a derivative of phenethylamine, characterized by the presence of a cyclohexyl group attached to the ethylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2-phenylethanamine can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with phenylacetonitrile, followed by reduction of the resulting imine . The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-2-phenylethanamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Cyclohexylphenyl ketone.
Reduction: Cyclohexylphenylethanol.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexyl-2-phenylethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-phenylethanamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of dopamine and serotonin receptors, influencing mood and behavior . Additionally, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure lacking the cyclohexyl group, known for its stimulant effects on the central nervous system.
Cyclohexylamine: Contains a cyclohexyl group but lacks the phenyl group, used in various industrial applications.
Amphetamine: Similar structure with additional methyl groups, known for its potent stimulant effects and use in treating ADHD.
Uniqueness
2-Cyclohexyl-2-phenylethanamine is unique due to its combined structural features of both cyclohexyl and phenyl groups, which may confer distinct pharmacological properties. Its potential to interact with multiple neurotransmitter systems makes it a compound of interest for further research .
Properties
IUPAC Name |
2-cyclohexyl-2-phenylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHLDAJFFHIZAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307034 | |
Record name | β-Cyclohexylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4442-89-1 | |
Record name | β-Cyclohexylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4442-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-Cyclohexylbenzeneethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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